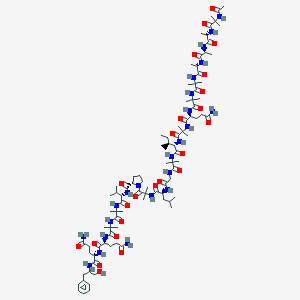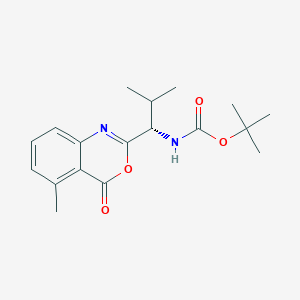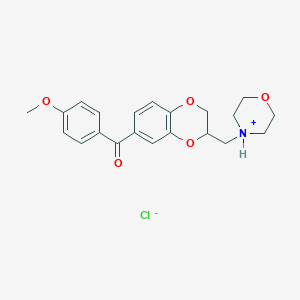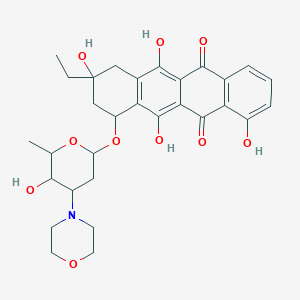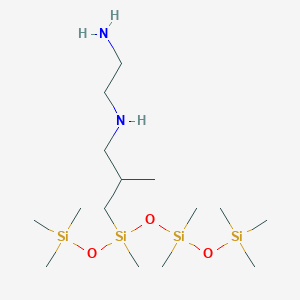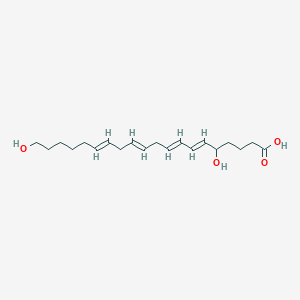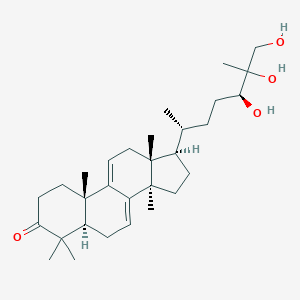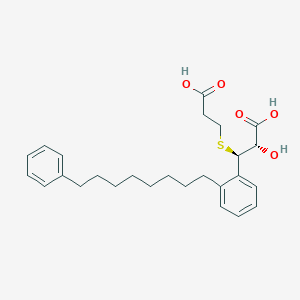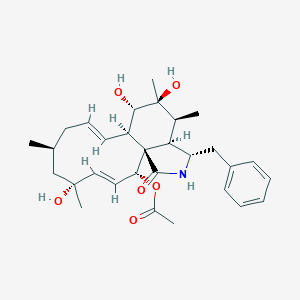![molecular formula C45H64N12O9 B218125 (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol CAS No. 107856-75-7](/img/structure/B218125.png)
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, also known as forskolin, is a natural compound found in the roots of the Coleus forskohlii plant. Forskolin has gained attention in scientific research due to its potential to activate the enzyme adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This increase in cAMP has been linked to various biochemical and physiological effects, making forskolin a promising compound for further investigation.
Mechanism Of Action
Forskolin activates adenylate cyclase by binding to the enzyme and increasing its activity. Activated adenylate cyclase then converts adenosine triphosphate (ATP) to cAMP, which can activate various downstream signaling pathways. The increase in cAMP levels can lead to the activation of protein kinase A (PKA), which can then phosphorylate various proteins and activate or inhibit cellular processes.
Biochemical And Physiological Effects
Forskolin has been shown to have various biochemical and physiological effects in vitro and in vivo. One of the most well-known effects of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to increase cAMP levels, which can lead to increased insulin secretion in pancreatic beta cells. Forskolin has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has been linked to improved cardiovascular health by increasing blood flow and reducing blood pressure.
Advantages And Limitations For Lab Experiments
Forskolin has several advantages for use in lab experiments. It is a natural compound that can be extracted from plant sources or synthesized in a laboratory setting. Forskolin is also relatively stable and can be stored for long periods of time. However, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has some limitations for lab experiments. It can be difficult to obtain pure (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, and the compound can degrade over time, leading to decreased potency.
Future Directions
There are several potential future directions for (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol research. One area of interest is the development of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol-based therapies for various medical conditions, such as diabetes, inflammation, and cardiovascular disease. Forskolin may also have applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to understand the mechanisms of action of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol and its downstream targets, which could lead to the development of new therapeutic targets.
Synthesis Methods
Forskolin can be extracted from the roots of the Coleus forskohlii plant, but it can also be synthesized in a laboratory setting. The most common method for synthesizing (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol involves a multi-step process that includes the condensation of 3,4-dihydroxybenzaldehyde with acetone, followed by cyclization and oxidation reactions. This synthesis method has been used to produce (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol for scientific research purposes.
Scientific Research Applications
Forskolin has been extensively studied for its potential therapeutic applications. One of the most well-known applications of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to activate adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP has been linked to various biochemical and physiological effects, including increased insulin secretion, decreased inflammation, and improved cardiovascular health.
properties
CAS RN |
107856-75-7 |
|---|---|
Product Name |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
Molecular Formula |
C45H64N12O9 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
InChI |
InChI=1S/C20H34O3/c1-14(2)16-9-8-15(3)7-6-11-20(5)18(23-20)17(21)13-19(4,22)12-10-16/h7,10,12,14,16-18,21-22H,6,8-9,11,13H2,1-5H3/b12-10-,15-7-/t16-,17-,18-,19-,20?/m1/s1 |
InChI Key |
RLYASSMUZMAUCA-FWNBTYLKSA-N |
Isomeric SMILES |
C/C/1=C/CCC2([C@H](O2)[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)C |
SMILES |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
synonyms |
7,8-ECD 7,8-epoxy-2,11-cembradiene-4,6-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



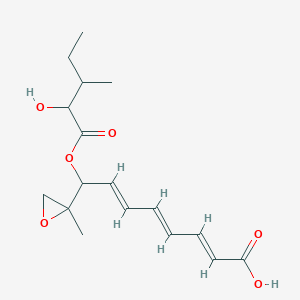
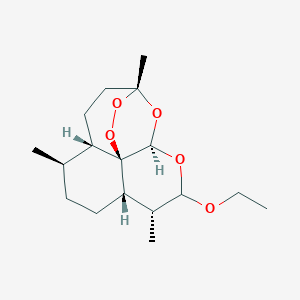
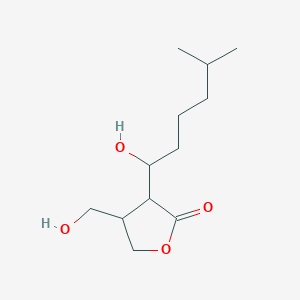
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
